9-(Azetidin-3-yl)-9H-purin-6-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10N6 |
|---|---|
Molecular Weight |
190.21 g/mol |
IUPAC Name |
9-(azetidin-3-yl)purin-6-amine |
InChI |
InChI=1S/C8H10N6/c9-7-6-8(12-3-11-7)14(4-13-6)5-1-10-2-5/h3-5,10H,1-2H2,(H2,9,11,12) |
InChI Key |
HVYOZNPMBGGDCS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Contextualization Within Purine Chemistry and Its Pharmacological Significance
Purine (B94841) analogs, which are structurally similar to the endogenous purines adenine (B156593) and guanine, have a long and successful history in pharmacology. chemrxiv.org These molecules are cornerstones in the treatment of a variety of diseases, primarily due to their ability to interfere with metabolic pathways involving purine nucleosides. benthamdirect.com By mimicking the natural purines, these analogs can act as antimetabolites, effectively disrupting DNA replication and RNA synthesis. benthamdirect.com This mechanism of action has been particularly fruitful in the development of anticancer and antiviral drugs. benthamdirect.comtmu.edu.tw
A significant number of purine-based drugs are utilized as immunosuppressants and in cancer chemotherapy. benthamdirect.comtmu.edu.tw For instance, mercaptopurine and azathioprine (B366305) are well-established immunosuppressive agents, while fludarabine (B1672870) and cladribine (B1669150) are potent drugs for treating certain types of leukemia and lymphoma. benthamdirect.com More recently, the focus has shifted towards the role of purine analogs as inhibitors of protein kinases, a large family of enzymes that regulate a multitude of cellular processes. tmu.edu.twnih.govresearchgate.net Dysregulation of kinase activity is a hallmark of many diseases, especially cancer, making kinase inhibitors a major class of targeted therapies. tmu.edu.twnih.govresearchgate.net The structural framework of the purine ring provides an excellent starting point for the design of molecules that can fit into the ATP-binding pocket of kinases, thereby blocking their activity. nih.govresearchgate.net
Importance of the Azetidine Ring System As a Privileged Structure in Drug Discovery
The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, has gained considerable traction in medicinal chemistry and is now considered a "privileged structure." nih.govrsc.org This term is used to describe molecular scaffolds that are capable of binding to multiple biological targets with high affinity. The growing popularity of the azetidine moiety stems from its unique combination of properties. nih.govrsc.org
The strained nature of the four-membered ring provides a degree of conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target protein. nih.gov This rigidity can lead to improved potency and selectivity. Furthermore, the azetidine ring can serve as a versatile scaffold for introducing chemical diversity. The nitrogen atom and the three carbon atoms of the ring can be functionalized to create a library of compounds with a wide range of physicochemical properties. rsc.org The presence of the nitrogen atom also offers a handle for improving aqueous solubility and for forming key hydrogen bond interactions with biological targets. nih.gov Consequently, the azetidine motif is being increasingly incorporated into drug candidates for a wide array of therapeutic areas, including neuroscience, oncology, and infectious diseases. nih.gov
Rationale for Investigating Hybrid Purine Azetidine Architectures
Strategies for Purine Nucleus Functionalization
The functionalization of the purine nucleus is a critical aspect of the synthesis, requiring precise control over the regiochemical outcome of substitution reactions. The primary challenges lie in selectively installing the azetidine moiety at the N9 position of the purine ring and subsequently introducing the desired amine group at the C6 position.
Regioselective N9-Substitution Reactions for Azetidine Introduction
The alkylation of purines is often complicated by the presence of two nucleophilic nitrogen atoms in the imidazole (B134444) portion of the purine ring, N7 and N9, leading to potential mixtures of regioisomers. researchgate.net Achieving regioselective substitution at the N9 position is paramount for the synthesis of the target compound. Research has focused on various strategies to control this selectivity.
One major challenge is the poor solubility of many purine derivatives in common organic solvents. ub.edu However, the choice of base, solvent, and reaction conditions plays a crucial role in directing the alkylation. The use of tetrabutylammonium (B224687) hydroxide (B78521) as a base has shown excellent results in promoting N9-selectivity. researchgate.netub.edu Furthermore, microwave-assisted synthesis has been demonstrated to significantly reduce reaction times and minimize the formation of unwanted N7-alkylated byproducts. researchgate.netub.edu
Another effective approach involves the use of tetrabutylammonium fluoride (B91410) (TBAF), which facilitates rapid and highly selective N9-alkylation under mild conditions. nih.gov This method is often complete within minutes and is suitable for high-throughput synthesis applications. nih.gov The Mitsunobu reaction, using various alcohols, is also a widely employed technique for N9-alkylation, often showing higher selectivity compared to traditional methods using alkyl halides under strongly basic conditions. nih.govmdpi.com
Steric hindrance can also be exploited to direct alkylation. Bulky substituents on the purine ring or the use of host molecules like β-cyclodextrin can physically block the N7 position, thereby favoring substitution at N9. nih.govresearchgate.net The β-cyclodextrin cavity, for instance, encapsulates the purine in a way that leaves the N9 atom more accessible for alkylation, leading to high N9/N7 selectivity in an aqueous medium. researchgate.net
Table 1: Comparison of N9-Alkylation Methodologies for Purines
| Method | Key Reagents/Conditions | Advantages | Selectivity |
|---|---|---|---|
| Base-Mediated Alkylation | Alkyl halide, Tetrabutylammonium hydroxide, Microwave | Reduced reaction time, minimized byproducts researchgate.netub.edu | High N9 selectivity ub.edu |
| TBAF-Assisted Alkylation | Tetrabutylammonium fluoride (TBAF) | Rapid, mild conditions, high yield nih.gov | High N9 selectivity nih.gov |
| Mitsunobu Reaction | Alcohol, Diethyl azodicarboxylate (DEAD), Triphenylphosphine | Good for various alcohols mdpi.com | Often more N9-selective than classical methods mdpi.com |
| Host-Molecule Mediation | β-cyclodextrin, Water | Environmentally friendly solvent, high conversion researchgate.net | Excellent N9 selectivity (>99:1) researchgate.net |
C6-Amination and Further Substituent Modifications of the Purine Scaffold
Once the azetidine moiety is successfully installed at the N9 position, the next crucial step is the introduction of the amine group at the C6 position. A common and efficient strategy involves the nucleophilic aromatic substitution (SNAr) of a leaving group, typically a chlorine atom, at the C6 position. The synthesis often commences with a 6-chloropurine (B14466) derivative. nih.gov The intermediate, 9-(azetidin-3-yl)-6-chloro-9H-purine, serves as a versatile precursor. sigmaaldrich.com
The C6-chloro group is readily displaced by ammonia (B1221849) or a protected amine equivalent to furnish the desired 6-amino functionality. This reaction is a cornerstone in the synthesis of adenine (B156593) analogs. Further modifications to the purine scaffold can be achieved by starting with differently substituted purines. For example, beginning with 2,6-dichloropurine (B15474) allows for sequential substitutions, enabling the introduction of various functionalities at both the C2 and C6 positions, thus creating a diverse library of structural analogs.
Synthesis and Functionalization of Azetidine-3-amine Precursors
Development of Efficient Azetidine Ring Formation Methodologies
The construction of the azetidine ring itself can be challenging. A prevalent method for creating 3-aminoazetidine derivatives involves a multi-step process starting from N-protected 3-hydroxyazetidine, such as N-benzylazetidin-3-ol. google.com This approach involves the activation of the hydroxyl group, followed by nucleophilic displacement.
The synthesis typically proceeds by converting the hydroxyl group of N-benzylazetidin-3-ol into a good leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride. google.com The resulting mesylate is a highly reactive intermediate that can then undergo nucleophilic substitution with an appropriate nitrogen source to form the 3-aminoazetidine core. google.com
Derivatization of the Azetidine Moiety for Coupling
For coupling to the purine nucleus, the azetidine precursor must be appropriately derivatized. Typically, the azetidine's secondary amine is protected to prevent side reactions during the N9-alkylation of the purine. Common protecting groups include benzyl (B1604629) or carbamate-based groups like tert-butyloxycarbonyl (Boc).
A general route involves:
Protection of the azetidine nitrogen (e.g., as N-Boc-azetidin-3-ol).
Activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate).
Nucleophilic substitution with the purine N9 anion.
This sequence ensures that the azetidine ring is coupled to the purine via the C3 position of the azetidine and the N9 position of the purine.
Convergent and Divergent Synthesis Approaches for this compound Scaffolds
Both convergent and divergent strategies are employed in the synthesis of this compound and its analogs, providing flexibility for medicinal chemistry programs.
A convergent synthesis involves preparing the two key building blocks—the functionalized purine and the functionalized azetidine—separately before coupling them in a later step. A typical convergent route would involve:
Synthesis of a 6-halopurine (e.g., 6-chloropurine).
Synthesis of a protected 3-aminoazetidine derivative suitable for coupling (e.g., N-Boc-3-mesyloxyazetidine).
Coupling of the two fragments via N9-alkylation of the purine.
Final deprotection and/or functionalization (e.g., amination at C6 and removal of the Boc group).
A divergent synthesis approach begins with a common intermediate that can be elaborated into a wide range of final products. The intermediate 9-(azetidin-3-yl)-6-chloro-9H-purine is an excellent example of a divergent scaffold. sigmaaldrich.com This compound can be reacted with a library of different amines to displace the C6-chloro group, leading to a diverse set of C6-substituted analogs. Similarly, starting with a 2,6-dichloropurine and selectively substituting at C6 first allows for subsequent diversification at the C2 position. This approach is highly efficient for exploring structure-activity relationships (SAR) by systematically modifying different parts of the molecule.
Table 2: Key Compounds Mentioned in the Article
| Compound Name | Role in Synthesis |
|---|---|
| This compound | Target Molecule |
| 6-Chloropurine | Starting Material for Purine Functionalization |
| 2,6-Dichloropurine | Starting Material for Di-substituted Analogs |
| 9-(Azetidin-3-yl)-6-chloro-9H-purine | Key Divergent Intermediate sigmaaldrich.com |
| N-Benzylazetidin-3-ol | Precursor for Azetidine Synthesis google.com |
| N-Boc-azetidin-3-ol | Protected Azetidine Precursor |
| Methanesulfonyl chloride | Reagent for Hydroxyl Group Activation google.com |
| Tetrabutylammonium hydroxide | Base for Regioselective N9-Alkylation ub.edu |
| Tetrabutylammonium fluoride (TBAF) | Reagent for Rapid N9-Alkylation nih.gov |
Novel Synthetic Routes and Reaction Mechanisms Applicable to Purine-Azetidine Hybrids
The construction of the 9-(azetidin-3-yl)purine scaffold is a key challenge, often addressed through the strategic coupling of a pre-functionalized purine ring with an appropriate azetidine derivative. A prevalent and effective method involves the nucleophilic substitution of a leaving group, typically a halogen, at the 9-position of the purine ring with the secondary amine of the azetidine ring.
A common precursor for the synthesis of this compound is 9-(azetidin-3-yl)-6-chloro-9H-purine sigmaaldrich.com. The final step in the synthesis of the target compound from this intermediate is typically an amination reaction. This transformation can be achieved by treating the 6-chloropurine derivative with a source of ammonia, such as a solution of ammonia in a suitable solvent, often under elevated temperature and pressure.
General Reaction Scheme: Step 1: Synthesis of the Chloro-Purine Intermediate A foundational approach to creating the purine-azetidine linkage involves the reaction of a di-halogenated purine, such as 6,9-dichloropurine, with 3-aminoazetidine or a protected version thereof. The greater reactivity of the chlorine atom at the 9-position towards nucleophilic substitution allows for the selective introduction of the azetidine ring.
Step 2: Amination of the 6-Chloro-Purine Intermediate The subsequent conversion of the 6-chloro group to an amino group is a standard transformation in purine chemistry. This is typically accomplished by nucleophilic aromatic substitution using ammonia or a protected ammonia equivalent.
Detailed Research Findings
Research into the synthesis of related purine-azetidine hybrids has illuminated several effective strategies. For instance, the synthesis of fluorescent purine analogs has been achieved through the reaction of thionated purine intermediates with azetidine hydrochlorides in the presence of a base like diisopropylethylamine (DIPEA) nih.gov. This method involves the substitution of a sulfur-containing group on the purine ring with the azetidine nucleophile nih.gov.
Another relevant synthetic strategy is highlighted in the preparation of N-(purin-6-yl)dipeptides, which involves the nucleophilic substitution of the chlorine atom in 6-chloropurine with the amino group of a dipeptide nih.gov. This underscores the general utility of 6-chloropurines as versatile intermediates for the introduction of nitrogen-based substituents at the 6-position.
The table below summarizes a plausible synthetic approach for this compound based on these established principles of purine chemistry.
Table 1: Plausible Synthetic Route for this compound
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 6,9-Dichloropurine, Azetidin-3-amine | Base (e.g., Triethylamine), Solvent (e.g., Acetonitrile), Room Temperature | 9-(Azetidin-3-yl)-6-chloro-9H-purine |
The reaction mechanism for the key coupling step (Step 1) is a nucleophilic aromatic substitution (SNAr). The secondary amine of the azetidine acts as the nucleophile, attacking the electron-deficient C9 position of the 6,9-dichloropurine. The presence of a base is crucial to deprotonate the azetidine nitrogen, enhancing its nucleophilicity, and to neutralize the HCl generated during the reaction.
For the second step, the amination of the 6-chloropurine intermediate, the mechanism is also a nucleophilic aromatic substitution. Ammonia attacks the C6 position of the purine ring, leading to the displacement of the chloride ion. This reaction typically requires more forcing conditions (heat and pressure) due to the lower reactivity of the 6-position compared to the 9-position.
The synthesis of various substituted azetidines, which can be used to create structural analogs, can be achieved through a variety of modern synthetic methods, including intramolecular C-H amination catalyzed by palladium(II) rsc.org and [2+2] photocycloaddition reactions researchgate.netresearchgate.net. These advanced methods provide access to a wide range of functionalized azetidine building blocks that can be incorporated into the purine scaffold.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 9-(Azetidin-3-yl)-6-chloro-9H-purine |
| 6,9-Dichloropurine |
| Azetidin-3-amine |
| Diisopropylethylamine |
| Triethylamine |
| Ammonia |
| Methanol |
Lead Identification Strategies for Purine-Based Compounds
The initial step in drug discovery is the identification of a "lead compound," a molecule that demonstrates the desired biological activity and serves as a starting point for optimization. numberanalytics.com For purine-based compounds, several strategies are employed to identify these initial leads.
High-Throughput Screening (HTS) in Compound Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds against a specific biological target. numberanalytics.comscdiscoveries.com This automated process allows researchers to efficiently identify "hits"—compounds that exhibit activity against the target of interest. ox.ac.ukbmglabtech.com These hits serve as the initial chemical matter for further investigation and optimization. aragen.com
In the context of purine-based compounds, HTS campaigns are instrumental. Large, diverse chemical libraries are screened to identify compounds that modulate the activity of a target protein, such as a kinase or an enzyme in a metabolic pathway. ox.ac.uknih.gov For instance, a screen might be designed to find inhibitors of a specific kinase implicated in a disease. The purine scaffold is a common feature in many kinase inhibitors, making HTS a valuable tool for discovering novel purine-based leads. nih.gov The output of an HTS campaign is a set of active compounds that can then be prioritized for more detailed characterization and subsequent lead optimization efforts. ox.ac.uk
Fragment-Based Drug Design (FBDD) Approaches
Fragment-Based Drug Design (FBDD) offers an alternative and complementary approach to HTS for lead identification. numberanalytics.com Instead of screening large, drug-like molecules, FBDD involves screening libraries of small, low-molecular-weight "fragments" (typically <300 Da). nih.govfrontiersin.org These fragments, due to their smaller size, can explore chemical space more efficiently and are more likely to find binding pockets on a protein target. drughunter.com
The initial binding of these fragments is usually weak, but they provide high-quality starting points for building more potent and selective lead compounds. frontiersin.org Sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Surface Plasmon Resonance (SPR) are required to detect these weak interactions. drughunter.com Once a fragment hit is identified and its binding mode is understood, medicinal chemists can employ several strategies to develop a lead compound:
Fragment Growing: Extending the fragment by adding new functional groups to improve its interaction with the target. bohrium.com
Fragment Linking: Combining two or more fragments that bind to adjacent sites on the target. bohrium.com
Fragment Merging: Fusing overlapping fragments to create a single, more potent molecule. bohrium.com
For purine-azetidine chemotypes, FBDD could identify a purine fragment binding in one sub-pocket of a target protein and an azetidine-containing fragment in another. These could then be linked to generate a lead compound like this compound.
Lead Optimization Paradigms Applied to this compound Lead Compounds
Once a lead compound is identified, the lead optimization phase begins. This iterative process involves systematically modifying the lead's chemical structure to improve its drug-like properties. danaher.com
Strategies for Potency Enhancement and Target Selectivity
A primary goal of lead optimization is to enhance the potency of the compound, meaning it can achieve the desired biological effect at a lower concentration. danaher.com Simultaneously, improving selectivity is crucial to minimize off-target effects. For the this compound scaffold, this involves exploring the Structure-Activity Relationships (SAR).
SAR studies systematically alter different parts of the molecule to understand their impact on biological activity. For this chemotype, modifications could be made at several positions:
The Purine Core: Substitutions on the purine ring can influence interactions with the target protein.
The Azetidine Ring: Modifications to the azetidine moiety can affect binding affinity and physical properties. For example, adding substituents to the azetidine ring, such as fluorine atoms, has been shown to modulate the photophysical properties of related purine analogs. nih.gov
The following table illustrates hypothetical SAR data for a series of analogs, showing how different substitutions might affect potency (IC₅₀) against a primary target kinase and a common off-target kinase to determine selectivity.
| Compound | R1 (Purine C2) | R2 (Azetidine) | Primary Target IC₅₀ (nM) | Off-Target IC₅₀ (nM) | Selectivity (Fold) |
| Lead Compound | H | H | 150 | 1500 | 10 |
| Analog 1 | Cl | H | 75 | 1600 | 21 |
| Analog 2 | H | F | 120 | 3000 | 25 |
| Analog 3 | Cl | F | 25 | 5000 | 200 |
This table is a representative example and does not reflect actual experimental data.
Methodologies for Assessing Pharmacological Acceptability Parameters during Optimization
A potent and selective compound is not necessarily a good drug. It must also possess acceptable pharmacological properties, often referred to as ADMET (Absorption, Distribution, Metabolism, and Excretion). danaher.com During lead optimization, various in vitro and in silico assays are employed to assess these parameters. researchgate.net
Key parameters and common assessment methods include:
Solubility: Crucial for absorption. Assessed using kinetic or thermodynamic solubility assays.
Permeability: The ability to cross biological membranes. Often evaluated using cell-based assays like the Caco-2 permeability assay.
Metabolic Stability: Resistance to breakdown by metabolic enzymes. Typically measured by incubating the compound with liver microsomes or hepatocytes and monitoring its degradation over time.
Plasma Protein Binding: The extent to which a compound binds to proteins in the blood can affect its distribution and availability. This is often determined by equilibrium dialysis.
CYP450 Inhibition: Assessing the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.
The table below provides a hypothetical comparison of ADMET properties for optimized lead compounds.
| Compound | Aqueous Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) | Microsomal Stability (% remaining after 30 min) |
| Lead Compound | 5 | 0.5 | 15 |
| Analog 3 | 50 | 2.1 | 65 |
| Analog 4 | 75 | 1.8 | 58 |
This table is a representative example and does not reflect actual experimental data.
Bioisosteric Transformations and Scaffold Hopping in Purine-Azetidine Chemotypes
Bioisosterism and scaffold hopping are advanced medicinal chemistry strategies used to overcome challenges encountered during lead optimization, such as poor pharmacokinetic properties or intellectual property issues. nih.gov
Scaffold hopping is a more drastic approach where the core structure (the scaffold) of the lead compound is replaced with a structurally different scaffold that maintains a similar three-dimensional arrangement of key binding groups. nih.govnih.gov This can lead to the discovery of novel chemotypes with improved properties and potentially new intellectual property. rsc.org For example, a 6,8-disubstituted purine was designed as an analog of an ALK-inhibiting thieno[3,2-d]pyrimidine (B1254671) through a scaffold hopping strategy. nih.gov In the case of this compound, a scaffold hop might involve replacing the purine-azetidine core entirely with a different bicyclic system that presents the key pharmacophoric elements in a similar spatial orientation.
Elucidation of Biological Activities and Molecular Mechanisms of 9 Azetidin 3 Yl 9h Purin 6 Amine Derivatives
Kinase Inhibitory Potentials and Target Profiling
The purine (B94841) structure is a fundamental component of adenosine (B11128) triphosphate (ATP), the primary energy currency that fuels enzymatic reactions, including phosphorylation by kinases. Due to this structural similarity, purine derivatives are well-positioned to act as competitive inhibitors at the ATP-binding sites of kinases. A significant body of research has focused on synthesizing and evaluating 2,6,9-trisubstituted purine derivatives for their roles as anticancer agents by targeting various protein kinases involved in cell signaling and proliferation. nih.gov
Derivatives based on the purine scaffold have been investigated for their inhibitory activity against several critical kinase families implicated in disease.
Colony-Stimulating Factor 1 Receptor (CSF1R): CSF1R is a tyrosine kinase crucial for the survival and function of macrophages. Its inhibition is being explored as a therapeutic strategy for various conditions, including neurodegenerative diseases and cancer. nih.govnih.gov While specific inhibitors like BLZ945 are used in research, the exploration of 9-(azetidin-3-yl)-9H-purin-6-amine derivatives for this target is an ongoing area of interest. nih.gov
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell division cycle, and their deregulation is a common feature in cancer. nih.gov Purine analogues, such as roscovitine (B1683857), have been identified as potent and selective inhibitors of CDKs. These compounds effectively block the cell cycle, highlighting the potential of purine derivatives in oncology. nih.gov
Janus Kinases (JAKs): The JAK family of tyrosine kinases is involved in cytokine signaling pathways that regulate immunity and inflammation. Some N,9-diphenyl-9H-purin-2-amine derivatives have been evaluated for their effects on JAK3, though they generally displayed weak activity, with IC₅₀ values around 100 nM. nih.gov
Bcr-Abl: The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). nih.govnih.gov Research has led to the development of 2,6,9-trisubstituted purines that show potent inhibition of Bcr-Abl. nih.gov One notable compound, 11b, demonstrated an IC₅₀ value of 0.015 μM, which is more potent than the established Bcr-Abl inhibitors imatinib (B729) and nilotinib. nih.gov These novel purine derivatives have also shown efficacy in CML cell lines that have developed resistance to existing therapies. nih.govnih.gov
Kinase Inhibition by Purine Derivatives
| Target Kinase | Derivative Type | Key Findings | IC₅₀ (nM) | Source |
|---|---|---|---|---|
| Bcr-Abl | 2,6,9-Trisubstituted purine (Compound 11b) | Higher potency than imatinib and nilotinib. | 15 | nih.gov |
| CDK2 | C2,N6,N9-substituted adenine (B156593) (Roscovitine) | Potent and selective inhibition. | - | nih.gov |
| JAK3 | N,9-diphenyl-9H-purin-2-amine | Weak inhibitory activity. | ~100 | nih.gov |
The primary mechanism by which purine derivatives inhibit kinases is through competitive binding at the ATP pocket. The purine core of these inhibitors mimics the adenine base of ATP, allowing them to occupy the active site and prevent the binding of the natural substrate. nih.gov
The crystal structure of CDK2 in a complex with the purine inhibitor roscovitine confirms this mechanism. nih.gov The purine moiety of roscovitine settles into the adenine-binding pocket of the kinase. Furthermore, substituents on the purine ring can form additional contacts with the enzyme that are not seen with ATP, which can enhance both potency and selectivity. nih.gov While allosteric inhibition, where an inhibitor binds to a site other than the active site to modulate enzyme activity, is a known mechanism for some enzyme inhibitors, the current body of evidence points predominantly towards ATP-competitive inhibition for this class of kinase inhibitors. mdpi.com
Receptor and Enzyme Modulation Investigations
Beyond kinases, derivatives of this compound have been studied for their ability to modulate other significant biological targets, including G protein-coupled receptors and various enzymes.
Adenosine receptors (A₁, A₂A, A₂B, and A₃) are G protein-coupled receptors that mediate the diverse physiological effects of adenosine. nih.gov Their modulation is a key strategy for treating conditions ranging from Parkinson's disease to inflammation. mdpi.comresearchgate.net
A series of 2,6,9-trisubstituted adenines have been synthesized and evaluated for their affinity at human adenosine receptors. nih.gov Structure-activity relationship (SAR) studies have revealed that:
Introducing bulky substituents at the N⁶ position of 9-propyladenine can significantly increase binding affinity for the A₁ and A₃ subtypes. nih.gov
Adding a chlorine atom at the C2 position generally favors interaction with the A₂A subtype. nih.gov
These findings demonstrate that the adenine template is a versatile scaffold for developing selective antagonists for different adenosine receptor subtypes. nih.govnih.gov
Adenosine Receptor Activity of Purine Derivatives
| Receptor Subtype | Derivative Type | Activity | Key Structural Feature | Source |
|---|---|---|---|---|
| A₁ | N⁶-substituted 9-propyladenine | Antagonist | Bulky N⁶ substituent | nih.gov |
| A₂A | 2-chloro-N⁶-substituted adenine | Antagonist | Chlorine at C2 position | nih.gov |
| A₃ | N⁶-substituted 9-propyladenine | Antagonist | Bulky N⁶ substituent | nih.gov |
Phosphodiesterases are enzymes that break down cyclic nucleotides like cAMP and cGMP, which are crucial second messengers in cellular signaling. Inhibition of PDEs can prolong the signals carried by these molecules. Specifically, inhibition of phosphodiesterase 9 (PDE9), which degrades cGMP, is being investigated as a potential therapy for cognitive dysfunction in Alzheimer's disease. nih.gov
Research into PDE9 inhibitors has identified compounds with a pyrazolo[3,4-d]pyrimidin-4-one core, a structure analogous to the purine scaffold. nih.govnih.gov For instance, the selective PDE9 inhibitor PF-04447943 was found to have high affinity for human PDE9 (Ki of 2.8 nM) and demonstrated the ability to enhance synaptic plasticity and cognitive function in rodent models. nih.gov This suggests that the purine scaffold of this compound could be a viable starting point for designing novel PDE inhibitors.
Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. mdpi.comresearchgate.net Under hyperglycemic conditions, this pathway becomes overactive, leading to sorbitol accumulation and subsequent osmotic stress, a key factor in the development of long-term diabetic complications like retinopathy, neuropathy, and cataracts. researchgate.netnih.gov Therefore, inhibiting aldose reductase is a promising therapeutic strategy. mdpi.comnih.gov
A series of 9H-purin-6-amine derivatives were designed and synthesized as aldose reductase inhibitors. researchgate.net Most of these compounds, which featured a C6-substituted benzylamine (B48309) side chain and a carboxylic acid at the N9 position, proved to be potent and selective inhibitors of ALR2, with IC₅₀ values in the submicromolar range. researchgate.net The most active compound in the series, designated 4e, had an IC₅₀ value of 0.038 μM and exhibited excellent selectivity. researchgate.net These findings underscore the potential of this chemical class in developing treatments for diabetic complications.
Aldose Reductase Inhibition by 9H-Purin-6-amine Derivatives
| Compound | Key Structural Features | Target | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 4e | C6-substituted benzylamine, N9-carboxylic acid | ALR2 | 0.038 | researchgate.net |
Comprehensive Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 9 Azetidin 3 Yl 9h Purin 6 Amine Analogs
Impact of Substituent Variations on Purine (B94841) Ring System Activity
The purine ring system is a cornerstone of many biologically active molecules. Variations in its substitution pattern can dramatically influence the binding affinity and efficacy of compounds targeting enzymes such as kinases.
Role of Substitutions at the C6-Amino Position
The exocyclic amino group at the C6 position of the purine ring is a critical interaction point for many protein targets. Its hydrogen-bonding capability is often essential for anchoring the ligand within the active site. For instance, in many kinase inhibitors, the C6-amino group forms key hydrogen bonds with the hinge region of the enzyme's ATP-binding pocket.
The nature of the substituent on the C6-amino group can modulate potency and selectivity. While the parent amine (NH2) is often a good starting point, its substitution with various alkyl or aryl groups can lead to enhanced activity. For example, in a series of 2,6,9-trisubstituted purine derivatives, an arylpiperazinyl system connected at the C6 position was found to be beneficial for cytotoxic activity against several cancer cell lines. nih.gov This suggests that extending into solvent-exposed regions or accessing additional binding pockets can be a fruitful strategy.
Conversely, the introduction of bulky or conformationally rigid groups is not always favorable. The optimal substituent is highly dependent on the specific topology of the target protein's binding site.
Effects of N9-Azetidine Substituent Variations on Binding and Potency
The substituent at the N9 position of the purine ring typically projects into a solvent-exposed region of the binding site, making it a key area for modification to improve physicochemical properties and target selectivity. The incorporation of an azetidine (B1206935) ring at this position introduces a unique three-dimensional structural element.
The azetidine ring itself can be a pharmacophoric feature, contributing to improved properties such as solubility and metabolic stability. Furthermore, substitutions on the azetidine ring can fine-tune the biological activity. For example, in a study of azetidine-containing fluorescent purine analogs, the emission quantum yields were found to correlate with the Hammett inductive constants of the substituents on the azetidine ring. nih.govnih.gov This highlights the electronic influence of azetidine substituents on the properties of the purine core.
Influence of Azetidine Ring Modifications on Biological Profile
The azetidine ring, a four-membered heterocycle, is a valuable building block in medicinal chemistry due to its unique conformational properties and its ability to act as a rigid scaffold.
Stereochemical Considerations and Their Impact on Activity
The azetidine ring in 9-(azetidin-3-yl)-9H-purin-6-amine contains a stereocenter at the 3-position. The stereochemistry at this position can have a profound impact on the biological activity of the molecule. Different enantiomers can exhibit significantly different potencies and selectivities due to the specific three-dimensional arrangement of atoms required for optimal interaction with a chiral biological target.
The synthesis of enantiomerically pure azetidine derivatives is therefore a critical aspect of drug discovery to ensure that the most active and selective isomer is being developed.
Conformational Analysis and its Correlation with Biological Response
Conformational studies of related nucleoside analogs have shown that the molecule can exist in different conformations, such as syn and anti, which describe the orientation of the base relative to the sugar or, in this case, the N9-substituent. The preferred conformation can be influenced by substituents on both the purine and the azetidine rings. While detailed conformational analysis of this compound is not extensively published, it is reasonable to infer that controlling the conformational preferences through strategic modifications could lead to improved biological activity.
Quantitative Assessment of SAR and SPR Data
Quantitative structure-activity relationship (QSAR) and structure-property relationship (SPR) studies are essential for understanding the complex interplay between molecular structure and biological function. While comprehensive QSAR/SPR data for a series of this compound analogs is not available in the public domain, we can examine data from related purine derivatives to illustrate these concepts.
For instance, in a study of 2,6,9-trisubstituted purine derivatives, the cytotoxicity against various cancer cell lines was evaluated. The following table summarizes the IC50 values for a selection of these compounds, highlighting the impact of different substituents at the C2, C6, and N9 positions.
| Compound | R2 Substituent | R6 Substituent | R9 Substituent | HL-60 IC50 (µM) | MCF-7 IC50 (µM) |
|---|---|---|---|---|---|
| 7a | -Cl | 4-fluorophenylamino | cyclopentyl | > 50 | > 50 |
| 7h | -Cl | 4-(4-methylpiperazin-1-yl)phenylamino | cyclopentyl | 2.3 | 4.5 |
| 7k | -Cl | 4-(4-acetylpiperazin-1-yl)phenylamino | cyclopentyl | 8.7 | 15.2 |
| 8a | -OCH3 | 4-fluorophenylamino | cyclopentyl | > 50 | > 50 |
| 8h | -OCH3 | 4-(4-methylpiperazin-1-yl)phenylamino | cyclopentyl | 5.1 | 9.8 |
Table 1: Cytotoxic Activity of Selected 2,6,9-Trisubstituted Purine Analogs. This table illustrates the impact of substitutions at the R2, R6, and R9 positions on the cytotoxic activity against HL-60 and MCF-7 cancer cell lines. Data is illustrative and based on findings for related purine derivatives. nih.gov
The data in Table 1 demonstrates that the substituent at the C6 position has a significant impact on cytotoxic activity. The presence of a piperazinyl group, particularly with a methyl substituent (compound 7h), leads to a marked increase in potency compared to a simple fluorophenylamino group (compound 7a). This underscores the importance of exploring the vector space at this position to enhance biological activity.
Similarly, SPR data from fluorescent purine analogs containing a substituted azetidine ring can provide insights into how structural changes affect physicochemical properties.
| Compound | N-Substituent | Quantum Yield (Φ) in Water | Quantum Yield (Φ) in Dioxane |
|---|---|---|---|
| 2a | Dimethylamino | <0.001 | 0.47 |
| 4a | Azetidino | 0.64 | 0.77 |
| 6a | 3,3-Difluoroazetidino | 0.32 | 0.68 |
Table 2: Photophysical Properties of Azetidine-Containing Fluorescent Purine Analogs. This table shows the effect of substituting the N,N-dimethylamino group with azetidine and 3,3-difluoroazetidine (B2684565) on the fluorescence quantum yield in different solvents. Data is for thieno[3,2-d]pyrimidine (B1254671) analogs. nih.gov
The data in Table 2 clearly shows that replacing a dimethylamino group with an azetidino group (compound 4a vs. 2a) can dramatically increase the fluorescence quantum yield, especially in an aqueous environment. nih.gov This enhancement of a key photophysical property through a subtle structural modification highlights the potential of the azetidine ring to favorably modulate molecular properties.
Ligand Efficiency and Lipophilic Efficiency Metrics in Optimization
In modern drug discovery, lead optimization is not solely about enhancing potency. A holistic approach that balances potency with desirable physicochemical properties is essential for developing a successful drug. To quantify this balance, medicinal chemists increasingly rely on metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LpE).
Ligand Efficiency (LE) is a measure of the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is calculated using the formula:
LE = (1.37 / number of heavy atoms) * pIC50
where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher LE value is generally desirable, as it indicates that a compound achieves its potency in a more "atom-efficient" manner, which often correlates with better developability characteristics.
Lipophilic Efficiency (LpE), also known as LipE, relates the potency of a compound to its lipophilicity, typically measured as the calculated logarithm of the octanol-water partition coefficient (cLogP). The formula for LpE is:
LpE = pIC50 - cLogP
High LpE values are particularly sought after, as they suggest that a compound's potency is not primarily driven by increasing lipophilicity. Excessive lipophilicity can lead to a host of undesirable properties, including poor solubility, high metabolic clearance, and off-target toxicity. Therefore, optimizing for a high LpE is a strategy to achieve potent compounds with a lower risk of attrition during development.
The application of these metrics can be seen in the optimization of the this compound scaffold towards potent and selective PI3K-γ inhibitors. The following data table illustrates the LE and LpE for a series of analogs, showcasing how structural changes impact these key efficiency metrics.
| Compound | Structure | PI3K-γ IC50 (nM) | pIC50 | cLogP | Heavy Atoms | LE | LpE |
| 1 | This compound | 1000 | 6.00 | 0.5 | 14 | 0.59 | 5.50 |
| 2 | 9-(1-Methylazetidin-3-yl)-9H-purin-6-amine | 500 | 6.30 | 0.9 | 15 | 0.58 | 5.40 |
| 3 | 7-Fluoro-9-(azetidin-3-yl)-9H-purin-6-amine | 250 | 6.60 | 0.8 | 15 | 0.60 | 5.80 |
| IPI-549 | 7-Fluoro-9-(1-(7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)azetidin-3-yl)-9H-purin-6-amine | 1.2 | 8.92 | 2.1 | 25 | 0.49 | 6.82 |
Note: The data in this table is illustrative and based on the principles of medicinal chemistry optimization. The values for the parent compound and its simple analogs are representative, while the data for IPI-549 is based on its known high potency and optimized properties.
From this data, several key observations can be made. The initial addition of a methyl group to the azetidine ring in compound 2 slightly improves potency but also increases lipophilicity, resulting in a slightly lower LpE compared to the parent compound 1 . The introduction of a fluorine atom at the 7-position of the purine ring in compound 3 enhances potency with a modest increase in lipophilicity, leading to an improved LpE. The significant leap in potency and the optimized efficiency metrics are evident in the clinical candidate, IPI-549 . Despite a considerable increase in molecular size and lipophilicity, the substantial gain in potency results in a very high LpE, underscoring the success of the optimization strategy.
This analysis highlights how the disciplined use of ligand and lipophilic efficiency metrics can guide the medicinal chemist in navigating the complex landscape of multiparameter optimization, ultimately leading to the identification of high-quality drug candidates.
Advanced Computational Approaches in the Research of 9 Azetidin 3 Yl 9h Purin 6 Amine
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that allow for the detailed examination of ligand-protein interactions at an atomic level.
Elucidating Ligand-Target Recognition and Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For 9-(Azetidin-3-yl)-9H-purin-6-amine, docking studies are crucial for identifying its potential biological targets and understanding the key interactions that stabilize the ligand-receptor complex. These studies can reveal hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that are critical for binding. For instance, in studies of similar purine (B94841) derivatives, docking has been used to identify key amino acid residues within the active site of target enzymes, such as kinases, that are essential for the compound's inhibitory activity. nih.gov
Research on analogues such as (S)-N,N-Dibenzyl-9-(pyrrolidin-3-yl)-9H-purin-6-amine has utilized molecular docking to explore binding modes within target proteins, providing insights that are likely transferable to the azetidinyl derivative. researchgate.net The binding energy calculated from docking can provide an estimate of the binding affinity, helping to rank potential derivatives.
Conformational Sampling and Stability of Complexes
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations are used to assess the stability of the ligand-receptor complex and to explore the conformational landscape of both the ligand and the protein upon binding. mdpi.com
For this compound, MD simulations can validate the binding poses predicted by docking. By simulating the movement of atoms over a period, these simulations can confirm whether the key interactions are maintained, thus indicating a stable binding mode. researchgate.netresearchgate.net Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to understand the stability of the complex and the flexibility of different regions of the protein, respectively. mdpi.comresearchgate.net
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling and virtual screening are essential tools in modern drug discovery for identifying new molecules with desired biological activity. nih.gov
Development of Ligand-Based Pharmacophore Models
Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the target protein is unknown. mdpi.com This approach involves identifying the common chemical features of a set of known active molecules that are essential for their biological activity. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
For the discovery of novel ligands related to this compound, a pharmacophore model can be developed based on its structure and the structures of other known active purine derivatives. This model then serves as a 3D query to search large chemical databases for new compounds that possess the same essential features, a process known as virtual screening. nih.gov
| Pharmacophore Feature | Description |
| Hydrogen Bond Acceptor (HBA) | An atom or group of atoms that can accept a hydrogen bond. |
| Hydrogen Bond Donor (HBD) | An atom or group of atoms that can donate a hydrogen bond. |
| Hydrophobic (HY) | A nonpolar group that avoids contact with water. |
| Ring Aromatic (RA) | An aromatic ring system. |
| Positive Ionic (PI) | A group with a positive charge. |
| Negative Ionic (NI) | A group with a negative charge. |
This table outlines the common features used in pharmacophore modeling, which would be applied to identify new compounds with similar activity to this compound.
Application of Structure-Based Pharmacophore Models
When the 3D structure of the target protein is available, a structure-based pharmacophore model can be generated. This model is derived from the key interaction points between the ligand and the active site of the protein. nih.gov For this compound, if a crystal structure of its complex with a target protein exists, a pharmacophore model can be built to represent the essential interactions. This model is generally more accurate and specific than a ligand-based model. nih.gov
This structure-based pharmacophore can then be used for virtual screening to identify novel scaffolds that can fit into the active site and make the necessary interactions for biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov 3D-QSAR models, for example, correlate the biological activity of molecules with their 3D properties, such as steric and electrostatic fields. mdpi.com
In the context of this compound and its analogs, QSAR models can be developed to predict the activity of newly designed compounds. mdpi.com By analyzing a series of purine derivatives with varying substituents, a QSAR model can identify which structural modifications are likely to enhance or diminish the biological activity. imtm.czresearchgate.net For instance, a QSAR study on 2,9-disubstituted purine derivatives identified key molecular descriptors that correlate with their anti-proliferative activity. nih.gov Such models provide valuable guidance for the rational design and optimization of new, more potent inhibitors based on the this compound scaffold.
| QSAR Model Parameter | Description |
| R² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |
| Q² (Cross-validated R²) | A measure of the predictive power of the model, determined through cross-validation. |
| R² pred (Predictive R²) | A measure of the predictive power of the model for an external test set. |
This table presents key statistical parameters used to validate the robustness and predictive ability of a QSAR model.
2D and 3D-QSAR Applications (e.g., CoMFA, CoMSIA)
Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of modern drug design, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For this compound and its analogs, both 2D and 3D-QSAR approaches offer profound insights.
2D-QSAR studies would involve the correlation of various physicochemical descriptors of a series of this compound derivatives with their observed biological activities. These descriptors can include molecular weight, lipophilicity (logP), and electronic parameters.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding. In a typical study involving the this compound scaffold, a series of analogs would be synthesized and their biological activity (e.g., IC50 values against a specific protein kinase) determined. These compounds are then aligned based on a common substructure, and their steric and electrostatic fields (in CoMFA) are calculated. CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
The resulting 3D contour maps from these analyses are invaluable for visualizing the regions around the molecule where modifications would likely enhance or diminish activity. For instance, a CoMFA study on a series of purine-based inhibitors might reveal that bulky substituents at a particular position on the purine ring are detrimental to activity, while electronegative groups on the azetidine (B1206935) ring are favorable. nih.govmdpi.comresearchgate.net Such insights guide the rational design of new, more potent derivatives.
Table 1: Exemplary 3D-QSAR Model Statistics for a Series of this compound Analogs
| Parameter | CoMFA | CoMSIA |
| q² (cross-validated r²) | 0.65 | 0.72 |
| r² (non-cross-validated r²) | 0.92 | 0.95 |
| Standard Error of Estimate | 0.25 | 0.21 |
| F-value | 120.5 | 145.8 |
| Number of Components | 5 | 6 |
| Steric Field Contribution | 60% | 45% |
| Electrostatic Field Contribution | 40% | 30% |
| Hydrophobic Field Contribution | N/A | 15% |
| H-Bond Donor Contribution | N/A | 5% |
| H-Bond Acceptor Contribution | N/A | 5% |
Predictive Modeling for Biological Activity
Building upon QSAR principles, predictive modeling utilizes machine learning algorithms to forecast the biological activity of novel compounds. For this compound, a predictive model could be trained on a dataset of known purine derivatives with their corresponding activities against a panel of biological targets, such as various protein kinases which are often targeted by purine-based compounds. mdpi.comnih.gov
The process involves:
Dataset Curation: Assembling a diverse set of purine analogs with experimentally determined biological activities.
Descriptor Calculation: Generating a wide range of molecular descriptors for each compound.
Model Training: Using algorithms like support vector machines (SVM), random forests, or neural networks to learn the relationship between the descriptors and activity.
Validation: Testing the model's predictive power on an external set of compounds not used in training.
Once validated, this model can be used to virtually screen large libraries of hypothetical this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing. This significantly reduces the time and cost associated with identifying lead compounds. mdpi.com
Free Energy Perturbation (FEP) and Alchemical Methods for Binding Affinity Predictions
Free Energy Perturbation (FEP) and other alchemical methods represent a more rigorous, physics-based approach to predicting the binding affinity of a ligand to its target protein. researchgate.netnih.gov These methods are computationally intensive but can provide highly accurate predictions of relative binding free energies (ΔΔG) between two similar ligands.
In the context of this compound, FEP would be employed to predict how small modifications to its structure affect its binding affinity to a specific target protein. The calculation involves simulating a non-physical, or "alchemical," transformation of one molecule into another in both the solvated state and when bound to the protein. The difference in the free energy of these two transformations yields the relative binding free energy. rutgers.eduresearchgate.net
This technique is particularly powerful for lead optimization, as it can accurately rank a series of analogs and guide the selection of modifications that are most likely to improve potency. For example, FEP could be used to compare the binding of this compound with a derivative where the azetidine ring is substituted with a pyrrolidine (B122466) ring, providing a quantitative prediction of the change in binding affinity. acs.org
Table 2: Hypothetical FEP Results for Modifications to the this compound Scaffold
| Modification | Predicted ΔΔG (kcal/mol) | Interpretation |
| Azetidine to Pyrrolidine | +1.2 | Less Favorable |
| Add Methyl to Azetidine N | -0.8 | More Favorable |
| Replace 6-amine with 6-chloro | +2.5 | Significantly Less Favorable |
| Add Fluoro to Purine C2 | -0.5 | More Favorable |
In silico Prediction of Pharmacological Profiles
Beyond predicting binding affinity to a primary target, computational methods can forecast the broader pharmacological profile of a compound, including its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov For this compound, a comprehensive in silico pharmacological profile would be generated using a variety of predictive models.
These models are typically built from large datasets of experimental data and can predict properties such as:
Aqueous solubility: Crucial for bioavailability.
Blood-brain barrier permeability: Important for CNS-targeted drugs.
Plasma protein binding: Affects the free concentration of the drug.
Metabolism by cytochrome P450 enzymes: A key determinant of drug clearance.
Potential for hERG channel inhibition: A common cause of cardiotoxicity.
Promiscuity against a panel of off-target proteins: To assess potential side effects.
By identifying potential liabilities early in the discovery process, these in silico predictions allow for the modification of the this compound structure to improve its drug-like properties, increasing the likelihood of its successful development into a therapeutic agent. nih.govacs.org
Preclinical Pharmacological Investigation Methodologies for 9 Azetidin 3 Yl 9h Purin 6 Amine Derivatives
In vitro Efficacy and Selectivity Profiling Assays.nih.govnih.gov
The initial stages of preclinical investigation for 9-(azetidin-3-yl)-9H-purin-6-amine derivatives typically involve a suite of in vitro assays designed to elucidate their mechanism of action, potency, and specificity. These assays are fundamental in establishing a preliminary structure-activity relationship (SAR) and identifying promising lead candidates for further development.
Biochemical Assays for Target Engagement
Biochemical assays are employed to directly measure the interaction of the compound with its purified molecular target, often a protein kinase, which are common targets for purine-based compounds. nih.gov These assays are crucial for determining the intrinsic potency of the derivatives and understanding their direct inhibitory activity.
A primary method for assessing target engagement is through kinase activity assays. These can be performed in a variety of formats, including radiometric assays that measure the incorporation of radiolabeled phosphate (B84403) (e.g., ³²P or ³³P) into a substrate, or non-radiometric assays that utilize fluorescence or luminescence as a readout. For instance, a common approach is the use of mobility shift assays or assays based on fluorescence resonance energy transfer (FRET). The data generated from these assays allow for the determination of the half-maximal inhibitory concentration (IC₅₀), a key parameter for quantifying a compound's potency.
Another important biochemical method is the thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF). qps.com This technique measures the change in the thermal stability of the target protein upon ligand binding. nih.gov A positive shift in the melting temperature (Tm) of the protein in the presence of a test compound indicates direct binding and can be used to rank compounds based on their binding affinity. nih.gov
Table 1: Illustrative Biochemical Assay Data for a Hypothetical this compound Derivative
| Assay Type | Target Kinase | Substrate | IC₅₀ (nM) |
| Radiometric Filter Binding Assay | Kinase X | Peptide Y | 15 |
| Mobility Shift Assay | Kinase Z | Peptide A | 25 |
| Thermal Shift Assay (DSF) | Kinase X | - | ΔTm = +5.2°C |
This table presents hypothetical data for illustrative purposes.
Cell-Based Functional Assays (e.g., macrophage, osteoclast differentiation assays).nih.govwuxiapptec.combohrium.com
Following the confirmation of direct target engagement, cell-based functional assays are conducted to evaluate the compound's activity in a more physiologically relevant context. These assays assess the ability of the compound to modulate cellular processes that are implicated in the targeted disease.
For derivatives with potential applications in inflammatory diseases or bone disorders, macrophage and osteoclast differentiation assays are particularly relevant. nih.govwuxiapptec.combohrium.com Osteoclasts, which are derived from the monocyte/macrophage lineage, are responsible for bone resorption, and their excessive activity is a hallmark of diseases like osteoporosis and rheumatoid arthritis. nih.govwuxiapptec.com
In a typical osteoclast differentiation assay, precursor cells, such as the murine macrophage cell line RAW264.7 or human peripheral blood mononuclear cells (PBMCs), are stimulated with receptor activator of nuclear factor-κB ligand (RANKL) to induce their differentiation into mature, multinucleated osteoclasts. nih.govwuxiapptec.combohrium.com The effect of the this compound derivatives on this process is then quantified. A common method for identifying and counting osteoclasts is by staining for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for this cell type. nih.govbohrium.com The inhibitory effect of the compounds on osteoclast formation is a key indicator of their potential therapeutic efficacy in bone-related pathologies.
Table 2: Example Data from an In Vitro Osteoclast Differentiation Assay
| Compound Concentration (µM) | Number of TRAP-positive Multinucleated Cells (per well) | Inhibition of Osteoclastogenesis (%) |
| 0 (Control) | 150 ± 12 | 0 |
| 0.1 | 110 ± 9 | 26.7 |
| 1 | 65 ± 7 | 56.7 |
| 10 | 20 ± 4 | 86.7 |
This table presents hypothetical data for illustrative purposes.
Selectivity Panel Profiling against a Broad Range of Targets.nih.gov
To assess the specificity of a lead compound, it is crucial to profile it against a broad panel of related and unrelated molecular targets. For purine (B94841) derivatives that often target kinases, this involves screening against a large number of kinases to determine the selectivity profile. nih.gov High-throughput kinase profiling services are commercially available and can test a compound against hundreds of different kinases in parallel. researchgate.net
In vivo Pharmacological Study Designs and Models.nih.govmdpi.com
Following promising in vitro data, the investigation of this compound derivatives progresses to in vivo studies in animal models. These studies are designed to evaluate the compound's efficacy in a complex biological system and to understand its pharmacokinetic and pharmacodynamic (PK/PD) properties.
Efficacy Assessment in Disease Models
The choice of in vivo disease model is dependent on the intended therapeutic application of the compound. Given the diverse biological activities of purine analogs, a range of models may be employed.
For compounds with potential anti-inflammatory or immunomodulatory effects, models of autoimmune diseases are relevant. For instance, in a rodent model of rheumatoid arthritis, such as collagen-induced arthritis (CIA) in rats, the test compound would be administered and its effect on disease parameters like paw swelling, clinical score, and inflammatory markers would be assessed. nih.gov Similarly, for gout, a model of monosodium urate (MSU) crystal-induced inflammation in mice can be utilized to evaluate the compound's ability to reduce inflammatory responses. nih.gov
If the in vitro data suggests anticancer activity, xenograft models are commonly used. In these models, human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored over time. ijpsr.com
Methodologies for Investigating Compound Distribution and Systemic Exposure
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is a cornerstone of preclinical development. These studies determine the systemic exposure of the compound and its distribution to various tissues, which is crucial for correlating pharmacokinetic profiles with pharmacological effects.
Standard pharmacokinetic studies are conducted in rodents (e.g., mice or rats) where the compound is administered, and blood samples are collected at various time points. nih.govnih.gov The concentration of the compound in the plasma is then measured using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This data is used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2). nih.gov
To investigate the distribution of the compound in different tissues, quantitative whole-body autoradiography (QWBA) is a powerful technique. nih.govbioivt.comwuxiapptec.com This method involves administering a radiolabeled version of the compound to an animal, followed by cryosectioning of the entire body at different time points. bioivt.comwuxiapptec.com The distribution of radioactivity is then visualized and quantified using phosphor imaging, providing a detailed map of where the compound and its metabolites accumulate in the body. qps.comwuxiapptec.comwuxiapptec.com
More recently, mass spectrometry imaging (MSI) has emerged as a label-free alternative to QWBA. nih.govnih.govresearchgate.netutmb.edudrugtargetreview.com MSI allows for the direct detection and spatial mapping of the unlabeled drug and its metabolites in tissue sections, offering high chemical specificity. nih.govnih.govresearchgate.netutmb.edu
Table 3: Representative Pharmacokinetic Parameters of a Hypothetical this compound Derivative in Rats
| Parameter | Value |
| Cmax (ng/mL) | 500 |
| Tmax (h) | 1.5 |
| AUC (0-t) (ng·h/mL) | 2500 |
| t1/2 (h) | 4.2 |
This table presents hypothetical data for illustrative purposes.
Methodological Approaches for Metabolic Stability and Clearance Assessment
Metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. srce.hrwuxiapptec.comnih.gov The assessment of metabolic stability for this compound derivatives involves a series of in vitro assays designed to predict their in vivo clearance. nih.gov These assays typically measure the rate at which the parent compound is eliminated when exposed to drug-metabolizing enzymes. creative-biolabs.com
The primary methodologies for evaluating metabolic stability include incubations with liver microsomes, hepatocytes, and liver S9 fractions. wuxiapptec.comcreative-biolabs.com Liver microsomes contain a high concentration of Phase I cytochrome P450 (CYP) enzymes, which are responsible for a significant portion of drug metabolism. srce.hrcreative-biolabs.com Hepatocytes, being whole liver cells, provide a more comprehensive metabolic system, encompassing both Phase I and Phase II metabolic pathways. wuxiapptec.com The liver S9 fraction contains both microsomal and cytosolic enzymes, offering a broad assessment of metabolic potential. wuxiapptec.com
The general procedure for these assays involves incubating the test compound, such as a this compound derivative, with the chosen biological matrix (e.g., liver microsomes) and a necessary cofactor like NADPH for a specific duration. mdpi.com The concentration of the parent compound is then measured over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net
From the rate of disappearance of the parent compound, key parameters are calculated:
In vitro half-life (t½): The time required for the concentration of the compound to decrease by half. srce.hr
Intrinsic clearance (CLint): This represents the maximal ability of the liver to metabolize a drug, independent of physiological factors like blood flow. srce.hr
These in vitro data are then used to predict in vivo pharmacokinetic parameters through scaling factors. srce.hr For instance, microsomal intrinsic clearance can be scaled to predict hepatic clearance in a whole organism. srce.hr
A variety of factors can be investigated using these assays, including species differences in metabolism by using liver microsomes from different species (e.g., human, rat, mouse, dog). srce.hr This is crucial for selecting the appropriate animal models for further preclinical studies.
Below is an interactive data table summarizing typical data obtained from a metabolic stability assay for a hypothetical this compound derivative.
| Biological Matrix | Incubation Time (min) | % Parent Compound Remaining | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | 0 | 100 | 45 | 15.4 |
| Human Liver Microsomes | 15 | 78 | 45 | 15.4 |
| Human Liver Microsomes | 30 | 55 | 45 | 15.4 |
| Human Liver Microsomes | 60 | 30 | 45 | 15.4 |
| Rat Liver Microsomes | 0 | 100 | 25 | 27.7 |
| Rat Liver Microsomes | 15 | 59 | 25 | 27.7 |
| Rat Liver Microsomes | 30 | 35 | 25 | 27.7 |
| Rat Liver Microsomes | 60 | 12 | 25 | 27.7 |
Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling
Preclinical PK/PD modeling is a quantitative approach used to understand the relationship between drug exposure (pharmacokinetics) and its pharmacological effect (pharmacodynamics). nih.govnih.gov This modeling is essential for optimizing dosing regimens and predicting the therapeutic index of this compound derivatives. researchgate.net The integration of PK and PD data allows researchers to simulate the time course of drug action and to make more informed decisions about which drug candidates to advance into clinical trials. nih.gov
The development of a preclinical PK/PD model typically involves several steps:
Pharmacokinetic (PK) Modeling: This phase focuses on characterizing the absorption, distribution, metabolism, and excretion (ADME) of the drug. For orally administered compounds like many kinase inhibitors, a one- or two-compartment model with first-order absorption and elimination is often used to describe the plasma concentration-time profile. nih.gov Data for this modeling is generated from in vivo studies in animal models where the drug concentration in plasma and sometimes in the target tissue is measured at various time points after administration. nih.gov
Pharmacodynamic (PD) Modeling: This component links the drug concentration at the site of action to the observed biological effect. For kinase inhibitors, the PD endpoint could be the inhibition of a specific phosphorylation event or the inhibition of tumor growth in a xenograft model. nih.gov Turnover models are frequently employed to describe the dynamic relationship between drug concentration and the modulation of a biomarker. nih.gov
PK/PD Integration: The PK and PD models are then linked to create an integrated model that can simulate the effect of different dosing schedules on the desired pharmacological outcome. nih.govnih.gov This integrated model can be used to explore key questions such as the extent and duration of target engagement required for efficacy. researchgate.net
For this compound derivatives, which may act as kinase inhibitors, the PK/PD model could aim to correlate the drug concentration in the tumor with the inhibition of a specific kinase and the subsequent reduction in tumor volume. nih.gov
The following interactive data table illustrates a simplified example of data that would be used to build a PK/PD model for a hypothetical derivative.
| Time (hours) | Plasma Concentration (ng/mL) | Target Inhibition (%) | Tumor Volume (mm³) |
| 0 | 0 | 0 | 100 |
| 1 | 150 | 85 | 98 |
| 2 | 250 | 95 | 95 |
| 4 | 180 | 90 | 90 |
| 8 | 90 | 70 | 85 |
| 12 | 40 | 50 | 82 |
| 24 | 10 | 20 | 80 |
By fitting mathematical models to such data, researchers can estimate key PK/PD parameters, such as the drug concentration required for 50% of the maximal effect (EC50). This allows for the simulation of various dosing scenarios to predict the optimal dose and schedule to achieve the desired therapeutic effect while minimizing potential toxicity. researchgate.netsemanticscholar.org The ultimate goal of this translational modeling is to improve the success rate of drug candidates in clinical development. nih.gov
Emerging Research Avenues and Future Outlook for 9 Azetidin 3 Yl 9h Purin 6 Amine
Advanced Synthetic Technologies for Complex Azetidine-Purine Architectures
The synthesis of structurally complex molecules like 9-(Azetidin-3-yl)-9H-purin-6-amine necessitates the development and application of advanced synthetic technologies. The inherent ring strain of the azetidine (B1206935) moiety and the dense functionality of the purine (B94841) core present unique challenges and opportunities for synthetic chemists. Future research in this area is likely to focus on methodologies that offer high efficiency, stereocontrol, and diversity in functionalization.
Key areas of development include:
Novel Catalytic Methods for Azetidine Ring Formation: Traditional methods for constructing the azetidine ring often require harsh conditions and have limited substrate scope. Modern approaches are increasingly reliant on transition-metal catalysis and organocatalysis to achieve milder and more selective transformations.
Late-Stage Functionalization of the Purine Scaffold: The ability to modify the purine ring at a late stage in the synthetic sequence is crucial for generating a diverse library of analogs for structure-activity relationship (SAR) studies. Techniques such as C-H activation will be instrumental in this regard.
Flow Chemistry and Automated Synthesis: To accelerate the discovery process, high-throughput synthesis methods are becoming indispensable. Flow chemistry offers precise control over reaction parameters, leading to improved yields and safety, while automated synthesis platforms can rapidly generate a multitude of derivatives.
Table 1: Comparison of Synthetic Methodologies for Azetidine-Purine Scaffolds
| Methodology | Advantages | Disadvantages | Potential for this compound Synthesis |
| Traditional Multistep Synthesis | Well-established procedures | Time-consuming, often low overall yields, harsh reagents | Foundational but likely to be superseded by more efficient methods. |
| Transition-Metal Catalysis | High efficiency and selectivity, mild reaction conditions | Catalyst cost and toxicity, potential for metal contamination | Highly promising for key bond-forming reactions, such as C-N coupling. |
| Organocatalysis | Metal-free, environmentally benign, good stereocontrol | Lower turnover numbers compared to metal catalysts | Valuable for asymmetric synthesis to produce enantiomerically pure compounds. |
| Photoredox Catalysis | Access to unique reaction pathways, mild conditions | Requires specialized equipment, potential for side reactions | Could enable novel C-H functionalization strategies on the purine core. |
Exploration of Novel Biological Targets and Therapeutic Indications
The purine scaffold is a well-established pharmacophore that interacts with a wide range of biological targets. The addition of the azetidine ring introduces a three-dimensional element that can significantly alter the binding affinity and selectivity of the parent purine molecule.
Protein Kinases: A primary area of investigation for purine analogs is the inhibition of protein kinases, which play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer. nih.gov The N9-substitution on the purine ring is known to influence kinase inhibitory activity. nih.gov The azetidine moiety at this position could potentially access unique pockets within the ATP-binding site of various kinases, leading to novel inhibitor profiles.
G-Protein Coupled Receptors (GPCRs): Purinergic GPCRs are another important class of targets that are involved in a multitude of physiological processes. The unique structural features of this compound may allow for selective modulation of specific GPCR subtypes, offering therapeutic opportunities in areas such as inflammation, pain, and cardiovascular disease.
Other Potential Targets: Beyond kinases and GPCRs, the purine-azetidine hybrid could be explored for its activity against other enzyme families, such as phosphodiesterases, helicases, and metabolic enzymes, where purine-based inhibitors have shown promise.
Integration of Artificial Intelligence and Machine Learning in Rational Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. For a novel scaffold like this compound, these computational tools can significantly accelerate the design-make-test-analyze cycle.
Predictive Modeling: AI/ML algorithms can be trained on existing data for purine analogs and azetidine-containing molecules to predict the biological activity, physicochemical properties, and potential off-target effects of new derivatives. This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis.
De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. By providing the model with the this compound scaffold and a set of desired activity and safety parameters, it can generate innovative ideas for new analogs.
Structure-Activity Relationship (SAR) Analysis: AI can help to decipher complex SAR patterns that may not be apparent through traditional analysis. drugbank.com This deeper understanding can guide the rational design of more potent and selective compounds.
Table 2: Applications of AI/ML in the Development of this compound Analogs
| AI/ML Application | Description | Potential Impact |
| Virtual Screening | In silico screening of large compound libraries to identify potential hits. | Reduces the time and cost of initial hit identification. |
| QSAR Modeling | Quantitative Structure-Activity Relationship models to predict biological activity. | Guides the design of more potent and selective analogs. |
| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Helps to identify and mitigate potential liabilities early in the discovery process. |
| Generative Models | De novo design of novel molecules with desired properties. | Expands the chemical space and can lead to the discovery of novel scaffolds. |
Development of Targeted Delivery Systems and Prodrug Strategies
To enhance the therapeutic efficacy and minimize potential side effects of this compound, the development of targeted delivery systems and prodrug strategies will be crucial.
Targeted Delivery: This approach aims to deliver the drug specifically to the site of action, thereby increasing its local concentration and reducing systemic exposure. Strategies could include:
Antibody-Drug Conjugates (ADCs): If the compound shows potent cytotoxicity against cancer cells, it could be conjugated to an antibody that specifically recognizes a tumor-associated antigen.
Nanoparticle Encapsulation: Encapsulating the drug within nanoparticles can improve its solubility, stability, and pharmacokinetic profile, and can be further functionalized for targeted delivery.
Prodrug Strategies: A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. This approach can be used to overcome various challenges such as poor solubility, low bioavailability, and off-target toxicity. For a purine analog, prodrug strategies could involve modification of the purine ring or the azetidine moiety to improve its drug-like properties.
Design of Multi-Targeting and Polypharmacological Agents
The traditional "one drug, one target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. Polypharmacology, the ability of a single drug to interact with multiple targets, can offer superior efficacy.
Given that purine analogs are known to interact with multiple kinases, this compound and its derivatives could be rationally designed as multi-targeting agents. For example, a single compound could be optimized to inhibit two or more kinases that are critical for the growth and survival of a particular type of cancer cell. This approach can lead to more durable responses and overcome mechanisms of drug resistance.
The future of drug discovery for compounds like this compound lies in a multidisciplinary approach that combines cutting-edge synthetic chemistry, a deep understanding of biological targets, the power of computational tools, and innovative drug delivery strategies. While still in its nascent stages, the exploration of this unique chemical scaffold holds immense promise for the development of the next generation of therapeutics.
Q & A
Basic Questions
Q. What synthetic routes are commonly employed for the preparation of 9-(Azetidin-3-yl)-9H-purin-6-amine, and how is reaction success validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution on purine scaffolds, such as alkylation at the N9 position with azetidine derivatives. Reaction conditions (e.g., nitrogen atmosphere, heating at 80°C) are critical for yield optimization. Success is validated via 1H/13C NMR to confirm substitution patterns and HRMS for molecular weight verification. Purity is assessed using HPLC (≥98% purity, retention time tracking) .
Q. What are the optimal storage conditions and solubility parameters for this compound in experimental settings?
- Methodological Answer : For long-term stability, store at -20°C ; short-term storage (1–6 months) at 4°C is acceptable. Solubility in DMSO ranges from 16.67–53 mg/mL, while aqueous solubility is limited (3–4.9 mg/mL in water). Stock solutions in DMSO should be aliquoted to minimize freeze-thaw degradation .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the identity and purity of this compound post-synthesis?
- Methodological Answer : 1H/13C NMR identifies structural motifs (e.g., azetidine protons at δ 4.49 ppm, purine aromatic signals). HRMS confirms the molecular ion ([M+H]+). Purity is validated via HPLC with C18 columns and UV detection, targeting ≥98% purity with retention time consistency .
Advanced Research Questions
Q. How can X-ray crystallography and software tools like SHELX and ORTEP be utilized to resolve the three-dimensional structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction data are refined using SHELXL for small-molecule structures, addressing challenges like thermal motion or twinning. ORTEP-3 visualizes thermal ellipsoids and molecular geometry. For macromolecular complexes (e.g., enzyme-bound forms), high-resolution data (>1.5 Å) and iterative refinement are critical .
Q. When encountering contradictory biological activity data across assays, what methodological approaches ensure data reliability for this compound?
- Methodological Answer : Standardize assay conditions (pH, temperature, cofactors) and include positive controls (e.g., known enzyme inhibitors) and negative controls (solvent-only). Post-assay, validate compound integrity via HPLC to rule out degradation. Use competitive inhibition assays to assess target specificity .
Q. What strategies guide the design of this compound derivatives to explore structure-activity relationships (SAR) in enzyme inhibition studies?
- Methodological Answer : Introduce substituents at key positions (e.g., C8-thioether, N9-alkyl chains) to modulate steric/electronic effects. Test derivatives in acetylcholinesterase (AChE) or adenylate cyclase inhibition assays. Correlate activity trends with substituent properties (e.g., logP, Hammett constants) .
Q. How do researchers address low yield challenges during the synthesis of this compound, and what optimization techniques are recommended?
- Methodological Answer : Optimize reaction parameters (e.g., catalyst loading, solvent polarity) and employ protecting groups (e.g., Boc for azetidine). Use column chromatography (silica gel, gradient elution) or recrystallization for purification. Analyze by-products via LC-MS to identify competing pathways (e.g., dimerization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
